2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine
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Overview
Description
2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a triazole ring substituted with a 4-methylphenyl group and an ethanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile derivative.
Substitution with 4-Methylphenyl Group: The triazole ring is then substituted with a 4-methylphenyl group using a Friedel-Crafts alkylation reaction.
Attachment of Ethanamine Side Chain:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethanamine side chain may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethanamine
- 2-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethanamine
- 2-[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]ethanamine
Uniqueness
2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This substitution may enhance its selectivity and potency in various applications compared to similar compounds with different substituents.
Properties
Molecular Formula |
C11H14N4 |
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Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H14N4/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)14-15-11/h2-5H,6-7,12H2,1H3,(H,13,14,15) |
InChI Key |
RFRWDHOJQWEWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=N2)CCN |
Origin of Product |
United States |
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